5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid
Overview
Description
5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid is a carboxylic acid derivative of isoxazole, a five-membered heterocyclic compound containing nitrogen and oxygen. Isoxazole derivatives are known for their diverse biological activities and are commonly found in many commercially available drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction can be catalyzed by various metal catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
A common method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . Another approach includes the use of tert-butyl nitrite or isoamyl nitrite to enable an efficient, one-pot synthesis of isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs scalable and eco-friendly synthetic strategies. The use of microwave-assisted synthesis and solvent mixtures like DMF/i-PrOH under controlled temperatures can yield high-purity products in significant quantities .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can bind to various biological receptors, influencing cellular processes such as enzyme inhibition and signal transduction . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and m-tolyl groups enhances its lipophilicity and potential for interaction with hydrophobic biological targets, making it a valuable compound in drug design and development .
Biological Activity
Overview
5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid is a member of the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention due to its diverse biological activities, which are attributed to its unique chemical structure and substitution pattern. The presence of the ethyl and m-tolyl groups enhances its lipophilicity, facilitating interactions with various biological targets.
The molecular formula for this compound is , with a molecular weight of approximately 219.24 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of derivatives with potentially enhanced biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The isoxazole ring can form hydrogen bonds and hydrophobic interactions with active sites, leading to modulation of enzyme activity and cellular signaling pathways.
Antimicrobial Properties
Research indicates that isoxazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. In assays using cancer cell lines, this compound demonstrated cytotoxic effects, with IC50 values indicating moderate to strong activity against specific cancer types. For instance, in MCF-7 breast carcinoma cells, the compound exhibited an IC50 value of approximately 93.1 µg/mL .
Cell Line | IC50 (µg/mL) | Activity Level |
---|---|---|
MCF-7 | 93.1 | Moderate |
A549 | 193.93 | Moderate |
HFB4 | >371.36 | Weak |
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Studies have reported that it can inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes such as growth and replication. This property is particularly relevant for developing therapeutic agents targeting metabolic diseases and cancers.
Study on Antimicrobial Effects
A study conducted on various bacterial strains revealed that this compound exhibited significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The compound was tested at different concentrations, showing a dose-dependent response in bacterial inhibition.
Investigation of Anticancer Properties
In another study focusing on the anticancer properties of the compound, researchers treated MCF-7 cells with varying concentrations of this compound. Results indicated a significant reduction in cell viability at higher concentrations, confirming its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
5-ethyl-3-(3-methylphenyl)-1,2-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-10-11(13(15)16)12(14-17-10)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVDPPGQYDUKGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CC(=C2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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